molecular formula C12H15NO3 B11173823 4-(Propan-2-ylcarbamoyl)phenyl acetate

4-(Propan-2-ylcarbamoyl)phenyl acetate

Cat. No.: B11173823
M. Wt: 221.25 g/mol
InChI Key: BDCDISLVMBJTKE-UHFFFAOYSA-N
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Description

4-(Propan-2-ylcarbamoyl)phenyl acetate is an organic compound with the molecular formula C12H15NO3. It is known for its unique structure, which includes a phenyl ring substituted with an acetyloxy group and an isopropylcarbamoyl group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-ylcarbamoyl)phenyl acetate typically involves the reaction of 4-hydroxybenzoic acid with isopropyl isocyanate to form the intermediate 4-(Propan-2-ylcarbamoyl)phenol. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions usually involve the use of a base such as pyridine to facilitate the acetylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-ylcarbamoyl)phenyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl acetates.

Scientific Research Applications

4-(Propan-2-ylcarbamoyl)phenyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Propan-2-ylcarbamoyl)phenyl acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Acetyloxy)-N-(1-methylethyl)benzamide
  • 4-(Acetyloxy)phenyl isocyanate
  • 4-(Propan-2-ylcarbamoyl)phenol

Uniqueness

4-(Propan-2-ylcarbamoyl)phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or bioactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

[4-(propan-2-ylcarbamoyl)phenyl] acetate

InChI

InChI=1S/C12H15NO3/c1-8(2)13-12(15)10-4-6-11(7-5-10)16-9(3)14/h4-8H,1-3H3,(H,13,15)

InChI Key

BDCDISLVMBJTKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)OC(=O)C

Origin of Product

United States

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